2-Oxa-7-azaspiro[4.4]nonan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxa-7-azaspiro[4.4]nonan-4-one is a versatile organic compound with the molecular formula C7H11NO2. It is characterized by a spirocyclic structure, which includes both an oxygen and a nitrogen atom within the ring system. This unique structure makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-7-azaspiro[4.4]nonan-4-one can be achieved through several methods. One common approach involves the reaction of 1,1-diarylethenes with 4-acylpyrrolidine-2,3-diones in the presence of manganese (III) as a catalyst . This one-pot synthesis method yields the desired compound with high efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxa-7-azaspiro[4.4]nonan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the spirocyclic structure, leading to the formation of new compounds.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Manganese (III) and other oxidizing agents are commonly used.
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) are often employed.
Substitution: Various nucleophiles, including amines and halides, can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones .
Wissenschaftliche Forschungsanwendungen
2-Oxa-7-azaspiro[4.4]nonan-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile scaffold for the synthesis of various complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Oxa-7-azaspiro[4.4]nonan-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Oxa-7-azaspiro[4.4]nonan-4-one can be compared with other spirocyclic compounds, such as:
2-Oxa-7-azaspiro[4.4]nonan-1-one: Similar in structure but with different functional groups, leading to varied reactivity and applications.
8-Oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with a different ring size and oxygen placement, resulting in distinct chemical properties.
The uniqueness of 2-Oxa-7-azaspiro[4
Eigenschaften
Molekularformel |
C7H11NO2 |
---|---|
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
2-oxa-7-azaspiro[4.4]nonan-4-one |
InChI |
InChI=1S/C7H11NO2/c9-6-3-10-5-7(6)1-2-8-4-7/h8H,1-5H2 |
InChI-Schlüssel |
IHRWZBRBLRCMDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC12COCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.